molecular formula C17H27ClN4O B6074326 N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea

N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea

Cat. No. B6074326
M. Wt: 338.9 g/mol
InChI Key: UDTDCOFXKPUDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea, also known as CPI-1189, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a urea derivative that has been found to have significant biochemical and physiological effects, making it a promising candidate for future research.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea is not fully understood, but it is believed to involve the modulation of various neurotransmitters and receptors in the brain. Specifically, N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea has been shown to increase the levels of dopamine in the brain, which may help to alleviate the symptoms of neurological disorders.
Biochemical and physiological effects:
N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea has been found to have significant biochemical and physiological effects. Studies have shown that this compound can increase the levels of dopamine in the brain, which may help to alleviate the symptoms of neurological disorders. N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea has also been found to inhibit the growth of various cancer cell lines, indicating its potential use in cancer research.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea in lab experiments is its potential as a treatment for neurological disorders and cancer. However, one limitation is that the mechanism of action of N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea is not fully understood, which may make it difficult to design experiments to fully explore its potential uses.

Future Directions

There are many future directions for research involving N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea. One area of interest is its potential use as a treatment for neurological disorders and cancer. Researchers may also explore the mechanism of action of N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea to better understand its potential uses and limitations. Additionally, the development of new synthesis methods and drug delivery systems may further enhance the potential of this compound for scientific research.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea involves the reaction of 3-chloro-4-methylphenyl isocyanate with 2-(4-propyl-1-piperazinyl)ethanamine in the presence of a suitable solvent and catalyst. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea has been studied for its potential use in various scientific research applications. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea can increase the levels of dopamine in the brain, which may help to alleviate the symptoms of these disorders.
Another area of interest is the use of N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea in cancer research. Studies have shown that N-(3-chloro-4-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea can inhibit the growth of various cancer cell lines, including breast cancer and leukemia. This compound may also have potential as a drug delivery system for targeted cancer therapy.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-[2-(4-propylpiperazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN4O/c1-3-7-21-9-11-22(12-10-21)8-6-19-17(23)20-15-5-4-14(2)16(18)13-15/h4-5,13H,3,6-12H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDTDCOFXKPUDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CCNC(=O)NC2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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